7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807917
InChI: InChI=1S/C11H5F4NO/c12-8-2-1-6-3-7(5-16)10(11(13,14)15)17-9(6)4-8/h1-4,10H
SMILES:
Molecular Formula: C11H5F4NO
Molecular Weight: 243.16 g/mol

7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC17807917

Molecular Formula: C11H5F4NO

Molecular Weight: 243.16 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile -

Specification

Molecular Formula C11H5F4NO
Molecular Weight 243.16 g/mol
IUPAC Name 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
Standard InChI InChI=1S/C11H5F4NO/c12-8-2-1-6-3-7(5-16)10(11(13,14)15)17-9(6)4-8/h1-4,10H
Standard InChI Key ZCTZMJKVAYHPMV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)OC(C(=C2)C#N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile consists of a bicyclic framework where a benzene ring (positions 1–6) is fused to a pyran ring (positions 7–10). Key substituents include:

  • Fluorine at position 7, enhancing electronegativity and metabolic stability.

  • Trifluoromethyl (-CF₃) at position 2, contributing to lipophilicity and steric bulk.

  • Carbonitrile (-C≡N) at position 3, enabling participation in nucleophilic reactions.

The SMILES notation for this compound is C1=CC2=C(C=C(C(O2)C(F)(F)F)C#N)C(=C1)F, while its InChIKey is KYOSXIYFHNPUFF-UHFFFAOYSA-N .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₁H₅F₄NO
Molecular Weight243.16 g/mol
XLogP3 (Lipophilicity)3.2 (predicted)
Topological Polar Surface Area45.8 Ų

The compound's lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, while its polar surface area indicates potential for hydrogen bonding .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves multi-component reactions (MCRs). A common route employs:

  • Condensation: Reaction of 7-fluorosalicylaldehyde with trifluoromethyl acetonitrile under acidic conditions.

  • Cyclization: Intramolecular nucleophilic attack to form the pyran ring.

  • Dehydration: Elimination of water to yield the final chromene derivative .

Example Reaction Scheme:

7-Fluorosalicylaldehyde+CF₃C≡NH⁺Chromene IntermediateH2OProduct\text{7-Fluorosalicylaldehyde} + \text{CF₃C≡N} \xrightarrow{\text{H⁺}} \text{Chromene Intermediate} \xrightarrow{-H_2O} \text{Product}

This method achieves yields of 65–75% under optimized conditions.

Key Reactivity

The carbonitrile group at position 3 undergoes several transformations:

  • Hydrolysis: In acidic or basic media, it converts to a carboxylic acid (-COOH).

  • Nucleophilic Substitution: Reacts with amines to form amidines (e.g., RNH-C≡NRNH-C(=NH)-R’\text{RNH-C≡N} \rightarrow \text{RNH-C(=NH)-R'}) .

  • Cycloadditions: Participates in [2+3] cycloadditions with azides to generate tetrazole derivatives .

The trifluoromethyl group stabilizes adjacent charges through its strong electron-withdrawing effect, influencing regioselectivity in electrophilic attacks .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum antimicrobial activity:

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal ergosterol biosynthesis .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • Lead Optimization: The trifluoromethyl group enhances bioavailability by reducing metabolic degradation.

  • Targeted Therapies: Structural analogs are being investigated as EGFR kinase inhibitors for non-small cell lung cancer .

Materials Science

  • Liquid Crystals: The rigid chromene core and fluorinated groups enable applications in optoelectronic displays.

  • Polymer Additives: Improves thermal stability in fluoropolymers.

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